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Cat. No.: B3024603 Get Quote

Application Notes & Protocols
Topic: Strategic Use of 6-Chloro-4-methylpyridazin-3-amine in the Synthesis of Kinase

Inhibitors

Introduction: The Pyridazine Scaffold as a
Privileged Hinge-Binder
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone

of modern drug discovery. The pyridazine nucleus is recognized as a "privileged scaffold" due

to its intrinsic ability to modulate physicochemical properties and improve the ADME/toxicity

profile of drug candidates.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen

bond acceptors, enabling potent and specific interactions with the highly conserved hinge

region of the ATP-binding pocket in numerous kinases.[2]

This guide focuses on the strategic application of 6-Chloro-4-methylpyridazin-3-amine, a

highly versatile and functionalized starting material for the synthesis of next-generation kinase

inhibitors. The molecule possesses two key reactive handles:

A C6-Chloro Group: An ideal site for palladium-catalyzed cross-coupling reactions, allowing

for the introduction of diverse aryl, heteroaryl, and alkyl substituents to build out the core

inhibitor structure.
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A C3-Amino Group: A nucleophilic center that can be further derivatized or serve as a critical

hydrogen bond donor for kinase hinge binding.

This combination makes it an exemplary building block for targeting key oncogenic kinases,

such as c-Met, where pyridazine-based compounds have shown significant promise.[3][4]

These notes provide detailed, field-proven protocols for the two most critical transformations

involving this reagent: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reagent Profile and Safety
Physicochemical Properties

Property Value Source

IUPAC Name
6-chloro-4-methylpyridazin-3-

amine
[5]

CAS Number 64068-00-4 [5][6]

Molecular Formula C₅H₆ClN₃ [5]

Molecular Weight 143.57 g/mol [5]

Appearance
White to off-white crystalline

powder
[7]

Storage
Keep in a dark place, inert

atmosphere, 2-8°C

Safety and Handling
6-Chloro-4-methylpyridazin-3-amine is a hazardous substance and must be handled with

appropriate precautions in a chemical fume hood by trained personnel.[7]

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[5]

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab

coat are mandatory. Use a respirator if handling outside of a fume hood.[7]
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Handling: Avoid creating dust. Ensure proper ventilation. Keep away from oxidizing agents.

[7]

Core Synthetic Strategy I: Suzuki-Miyaura C-C Bond
Formation
Principle and Mechanistic Insight
The Suzuki-Miyaura coupling is the cornerstone reaction for elaborating the 6-chloro-4-

methylpyridazine scaffold. It facilitates the formation of a carbon-carbon bond between the

electron-deficient C6 position of the pyridazine and a variety of aryl or heteroaryl boronic acids.

This is the most common method for installing moieties that will occupy the solvent-exposed

region of the kinase ATP pocket.

The choice of a robust palladium catalyst, such as Pd(PPh₃)₄, is critical.[8] The catalytic cycle

proceeds through three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl

bond, (2) Transmetalation where the organic group is transferred from the boronic acid to the

palladium complex, and (3) Reductive Elimination to form the final C-C bond and regenerate

the active palladium(0) catalyst.[9]
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Suzuki-Miyaura Coupling Workflow

1. Reagent Setup
- 6-Chloro-4-methylpyridazin-3-amine

- Boronic Acid (1.2 eq)
- Pd(PPh₃)₄ (3-5 mol%)

- Base (e.g., K₂CO₃, 2.0 eq)

2. Inert Atmosphere
Evacuate and backfill flask
with Argon/Nitrogen (3x).

3. Solvent Addition
Add degassed solvent

(e.g., 1,4-Dioxane/Water 4:1).

4. Thermal Reaction
Heat mixture to 90-100°C.
Monitor by TLC/LC-MS.

5. Aqueous Work-up
Cool, dilute with EtOAc,

wash with water and brine.

6. Purification
Concentrate and purify via
column chromatography.

Final Product
6-Aryl-4-methylpyridazin-3-amine
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Buchwald-Hartwig Amination Transformation

6-Chloro-4-methylpyridazin-3-amine
+ R¹R²NH

Pd₂(dba)₃ / Ligand (e.g., XPhos)
Base (e.g., Cs₂CO₃)

Solvent (e.g., Toluene)
Heat

Pd-catalyzed
C-N Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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